6,8-Difluoroquinolin-3-ol
Description
6,8-Difluoroquinolin-3-ol is a fluorinated quinoline derivative characterized by fluorine substituents at the 6- and 8-positions of the quinoline backbone and a hydroxyl group at the 3-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which can enhance binding affinity to biological targets, and the hydroxyl group, which facilitates hydrogen bonding.
Properties
Molecular Formula |
C9H5F2NO |
|---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
6,8-difluoroquinolin-3-ol |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-5-2-7(13)4-12-9(5)8(11)3-6/h1-4,13H |
InChI Key |
KZUAANKKPWHPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoroquinolin-3-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms in quinoline precursors with fluoride ions. For example, the reaction of 6,8-difluoroquinoline with sodium methoxide in liquid ammonia yields 6-fluoro-8-methoxy derivative .
Industrial Production Methods: Industrial production of 6,8-Difluoroquinolin-3-ol may involve large-scale fluorination processes using fluorinating agents such as elemental fluorine or fluorine-containing compounds. These processes are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 6,8-Difluoroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,8-Difluoroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,8-Difluoroquinolin-3-ol involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death . The fluorine atoms enhance the compound’s ability to penetrate bacterial cell walls and bind to the target enzymes more effectively.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Substituent Effects and Functional Group Additions
Table 2: Impact of Additional Substituents
Commercial Availability and Research Relevance
- 6,8-Difluoroquinolin-4-ol: Available at 95% purity (Combi-Blocks), indicating utility in synthetic workflows .
- 6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one: Supplied by 3 vendors, reflecting moderate demand in drug discovery for lipophilic scaffolds .
Research Findings and Implications
- Fluorine Positioning : Fluorines at 6,8 (meta to each other) create a polarized electronic environment, favoring electrophilic aromatic substitution at specific positions. In contrast, 6,7-difluoro isomers exhibit stronger electron-withdrawing effects due to adjacent fluorines .
- Substituent Trade-offs : Methyl or piperazinyl groups improve lipophilicity or solubility but may introduce steric clashes or metabolic instability .
Biological Activity
6,8-Difluoroquinolin-3-ol is a fluorinated derivative of quinoline, which has garnered significant attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms enhances its chemical properties and biological efficacy, making it a valuable compound for therapeutic applications. This article reviews the biological activity of 6,8-difluoroquinolin-3-ol, including its mechanisms of action, pharmacological properties, and potential therapeutic uses.
The biological activity of 6,8-difluoroquinolin-3-ol primarily involves its interaction with bacterial enzymes essential for DNA replication and cell division. The compound acts by inhibiting DNA gyrase and topoisomerase IV, which are critical for maintaining DNA structure during replication. By stabilizing the enzyme-DNA complex, the compound prevents DNA replication, leading to bacterial cell death.
Biological Activity Overview
The following table summarizes the key biological activities associated with 6,8-difluoroquinolin-3-ol:
| Activity | Description |
|---|---|
| Antibacterial | Inhibits bacterial growth by targeting DNA gyrase and topoisomerase IV. |
| Antiviral | Exhibits potential in inhibiting viral replication through interference with viral enzymes. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation by disrupting DNA synthesis pathways. |
| Enzyme Inhibition | Functions as a potent inhibitor of various enzymes involved in nucleic acid metabolism. |
Pharmacological Properties
The pharmacokinetic profile of 6,8-difluoroquinolin-3-ol indicates favorable absorption and distribution characteristics. The presence of fluorine atoms enhances lipophilicity and membrane permeability, which can improve bioavailability. Additionally, studies have shown that the compound exhibits low toxicity levels in vitro, making it a suitable candidate for further development in therapeutic applications.
Case Studies
Research has demonstrated the efficacy of 6,8-difluoroquinolin-3-ol in various experimental settings:
- Antibacterial Efficacy : A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound showed an EC50 value ranging from 2 to 8 µM against Staphylococcus aureus strains, indicating strong antibacterial properties .
- Antiviral Activity : Investigations into the antiviral effects revealed that 6,8-difluoroquinolin-3-ol inhibited viral replication in cultured cells infected with influenza virus. The mechanism involved the disruption of viral RNA synthesis pathways.
- Anticancer Potential : In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations as low as 5 µM. Mechanistic studies suggested that this effect is mediated through apoptosis induction and cell cycle arrest at the G2/M phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
